
1-(3-Acetyl-5-iodophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Acetyl-5-iodophenyl)ethanone is an organic compound with the molecular formula C10H9IO2 and a molecular weight of 288.08 g/mol . It is characterized by the presence of an acetyl group and an iodine atom attached to a phenyl ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Acetyl-5-iodophenyl)ethanone can be synthesized through various methods. One common approach involves the iodination of acetophenone derivatives. For instance, the iodination of 3-acetylphenyl ethanone can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and iodination reactions can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-Acetyl-5-iodophenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, where it can be replaced by other electrophiles.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include substituted phenyl ethanones with various electrophiles replacing the iodine atom.
Oxidation: Products include carboxylic acids derived from the acetyl group.
Reduction: Products include alcohols derived from the reduction of the acetyl group.
Scientific Research Applications
1-(3-Acetyl-5-iodophenyl)ethanone is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Acetyl-5-iodophenyl)ethanone primarily involves its reactivity as an electrophile and nucleophile. The iodine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, while the acetyl group can undergo oxidation and reduction reactions . These reactions are facilitated by the compound’s ability to form stable intermediates and transition states during chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-(3-Iodophenyl)ethanone: Similar to 1-(3-Acetyl-5-iodophenyl)ethanone but lacks the acetyl group.
1-(3-Bromo-5-iodophenyl)ethanone: Contains both bromine and iodine atoms on the phenyl ring.
1-(3-Chloro-5-iodophenyl)ethanone: Contains both chlorine and iodine atoms on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both an acetyl group and an iodine atom on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various research applications .
Properties
CAS No. |
87533-53-7 |
|---|---|
Molecular Formula |
C10H9IO2 |
Molecular Weight |
288.08 g/mol |
IUPAC Name |
1-(3-acetyl-5-iodophenyl)ethanone |
InChI |
InChI=1S/C10H9IO2/c1-6(12)8-3-9(7(2)13)5-10(11)4-8/h3-5H,1-2H3 |
InChI Key |
OPFGOFIVPAFQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)I)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


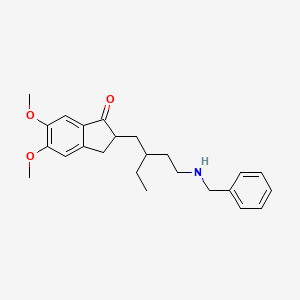
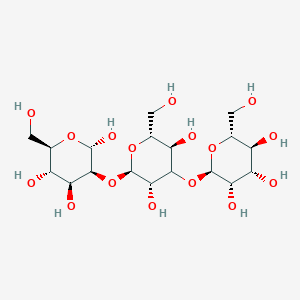
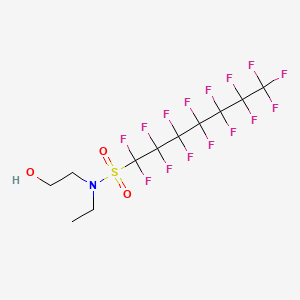
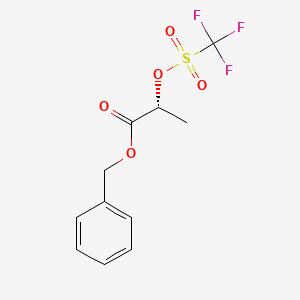
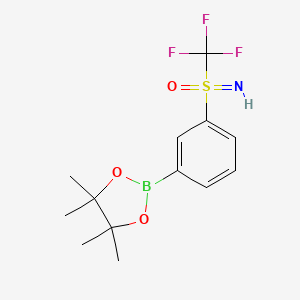
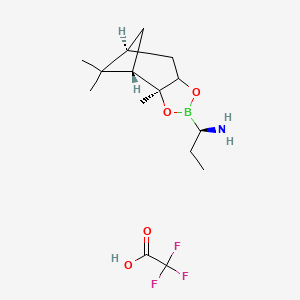
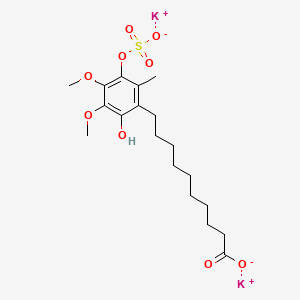


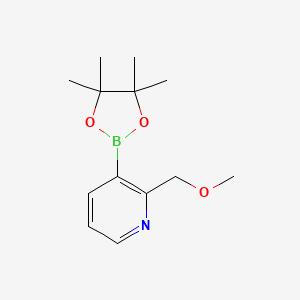
![N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
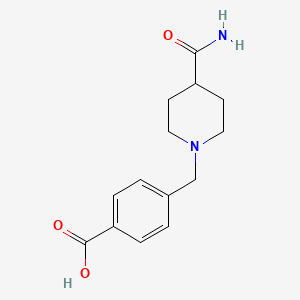

![1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride](/img/structure/B13409059.png)
